Arlitene
Description
Arlitene, also known as Moxisylyte Hydrochloride (CAS 964-52-3), is a synthetic organic compound classified as an alpha-1 adrenergic receptor antagonist. Its molecular formula is C₁₆H₂₅NO₃·HCl (molecular weight: 315.8 g/mol). Structurally, it is a phenoxyethylamine derivative featuring a dimethylaminoethoxy group attached to a carvacrol acetate backbone . Key properties include:
- Solubility: Soluble in water (1:2.5), ethanol (1:1), and chloroform (1:1); practically insoluble in ether.
- pKa: 8.5.
- LogP (octanol/water): 3.2.
- Therapeutic Use: Primarily used as a vasodilator for treating peripheral vascular disorders (e.g., Raynaud’s disease) under proprietary names such as Vasoklin and Opilon .
This compound’s mechanism involves blocking alpha-1 adrenergic receptors, reducing vasoconstriction and improving blood flow. Its Marquis test yields a yellow-brown color, aiding in analytical identification .
Properties
IUPAC Name |
2-(4-acetyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-11(2)14-10-15(20-13(4)18)12(3)9-16(14)19-8-7-17(5)6;/h9-11H,7-8H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWGSXZCDPTDEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(=O)C)C(C)C)OCC[NH+](C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046946 | |
| Record name | Moxisylyte hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
964-52-3 | |
| Record name | Moxisylyte hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=964-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moxisylyte hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000964523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moxisylyte hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Research Findings and Limitations
- This compound’s Stability : Stability data in confirm its degradation under acidic conditions, necessitating pH-controlled formulations.
- Analytical Challenges : highlights difficulties in extracting this compound from complex matrices due to incomplete recovery during sample preparation.
- Comparative Efficacy: No direct comparative studies between this compound and Phenoxybenzamine/Nylidrin are cited in the evidence, emphasizing the need for future research.
Data Tables
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 315.8 g/mol | |
| pKa | 8.7 | |
| LogP | 3.2 | |
| Water Solubility | 1:2.5 (w/v) |
Table 2: Functional Comparison of Vasodilators
| Compound | Mechanism | Key Clinical Use |
|---|---|---|
| This compound | Alpha-1 antagonist | Peripheral vascular disorders |
| Nylidrin | Beta-2 agonist | Cerebral blood flow enhancement |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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